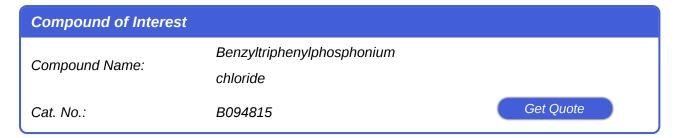


Physical and chemical properties of Benzyltriphenylphosphonium chloride

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An In-depth Technical Guide to Benzyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Benzyltriphenylphosphonium chloride** (BTPPC) is a quaternary phosphonium salt with significant applications in organic synthesis. It is most notably utilized as a precursor to a phosphorus ylide for the Wittig reaction, a critical method for alkene synthesis. Additionally, it serves as an effective phase-transfer catalyst, accelerating reactions between immiscible reactants, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. [1][2] This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application.

Physical and Chemical Properties

Benzyltriphenylphosphonium chloride is a white to off-white crystalline powder.[1][3][4] It is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[5][6][7] The compound is stable under standard ambient conditions.

General and Physical Properties



Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[1][3][8]
Melting Point	~330°C (decomposition)[5]; ≥300°C	[3]
Flash Point	>300°C (572°F)	[5]
Density	1.18 g/cm³ (at 20°C)	[3][9]
Vapor Pressure	0.1 hPa	[3][10]
Water Solubility	74.3 g/L at 20°C; Soluble	[5][6]
Other Solubilities	Soluble in alcohol; Insoluble in acetone [5][6]	
LogP	-0.7 at 20°C	[3]
Stability	Stable, but hygroscopic and light-sensitive	[3][7][11]

Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	1100-88-5	[3][12]
Molecular Formula	C25H22CIP	[3][12]
Molecular Weight	388.87 g/mol	[3][13]
IUPAC Name	benzyl(triphenyl)phosphanium chloride	[12]
InChI Key	USFRYJRPHFMVBZ- UHFFFAOYSA-M	[3]
SMILES	C1=CC=C(C=C1)CINVALID- LINK (C3=CC=CC=C3)C4=CC=CC= C4.[CI-]	[14]



Spectroscopic and Crystallographic Data

NMR Spectroscopy

Spectrum	Solvent	Chemical Shifts (δ) and Coupling Constants (J)	Source(s)
¹ H NMR	CDCl₃	δ: 7.45 (m, 15H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz)	[15]
¹³ C{ ¹ H} NMR	CDCl₃	δ: 134.5 (s), 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz), 128.3 (s), 127.8 (s), 127.0 (d, J=8Hz), 117.4 (d, J=85Hz), 30.2 (d, J=47Hz)	[16]
³¹ P{ ¹ H} NMR	CDCl₃	δ: 23.8 (s)	[17]

Infrared (IR) Spectroscopy

Characteristic IR absorption bands provide confirmation of the compound's structure.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Source(s)
3100-3000	Stretching	Aromatic C-H	[18]
~1586	Stretching	Aromatic C=C	[18]
~1437, 1107	P+-C Vibration	Phosphonium Salt	[18][19]
~723, 690	Bending	Out-of-plane C-H	[18]

Crystal Structure



Benzyltriphenylphosphonium chloride typically crystallizes as a monohydrate (Ph₃(PhCH₂)P⁺·Cl⁻·H₂O).[20][21]

Parameter	Value	Source(s)
Crystal System	Monoclinic	[20]
Space Group	P21/c	[20]
a	9.7368 (8) Å	[20]
b	19.7474 (17) Å	[20]
С	11.4170 (9) Å	[20]
β	109.728 (9)°	[20]
Volume	2066.4 (3) Å ³	[20]
Z	4	[20]

In the crystal structure, the phosphorus atom is tetrahedrally coordinated. The crystal packing is stabilized by a network of O—H····Cl, C—H····Cl, and C—H····O hydrogen bonds.[20][21]

Applications in Synthesis

The primary applications of **Benzyltriphenylphosphonium chloride** are as a Wittig reagent precursor and a phase-transfer catalyst.[1][3][4]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. [22][23] BTPPC is deprotonated by a strong base to form a reactive phosphorus ylide (phosphorane). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide. [24][25] The high stability of the triphenylphosphine oxide byproduct serves as the thermodynamic driving force for the reaction. [23]





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Caption: Mechanism of the Wittig reaction using BTPPC.

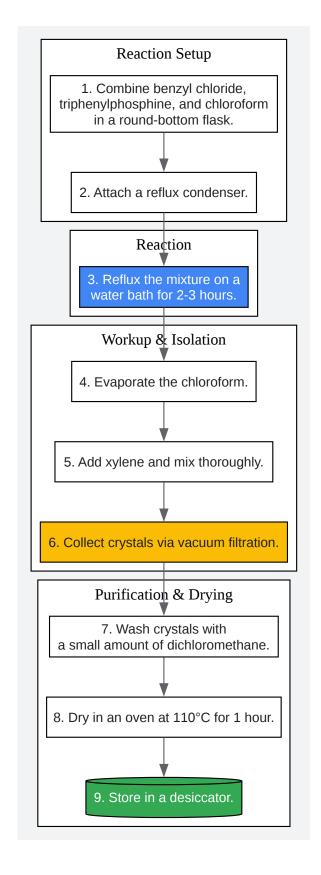
Phase-Transfer Catalysis

BTPPC acts as a phase-transfer catalyst (PTC), facilitating the transport of a reactant from an aqueous phase to an organic phase where the reaction occurs.[1][5] This is crucial for reactions involving water-soluble nucleophiles and organic-soluble electrophiles, enhancing reaction rates and yields.[1][4]

Experimental Protocols Synthesis of Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis via an S_n2 reaction between triphenylphosphine and benzyl chloride.[26][27]





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Caption: Workflow for the synthesis of BTPPC.



Detailed Methodology:

- Reagents: In a 50 mL round-bottom flask, combine 3.0 g (0.024 mol) of benzyl chloride, 6.2 g (0.024 mol) of triphenylphosphine, and 20 mL of chloroform.[26]
- Reaction: Fit the flask with a reflux condenser protected by a drying tube. Heat the mixture to reflux using a water bath and maintain for 2-3 hours.[26]
- Isolation: After the reaction is complete, remove the solvent by distillation. To the residue, add 5 mL of xylene, mix well, and collect the resulting crystals by vacuum filtration.[26]
- Purification: Wash the collected crystals with a small volume of dichloromethane.[26]
- Drying: Dry the purified product in an oven at 110°C for one hour to yield approximately 7 g
 of colorless crystals. Store the final product in a desiccator.[26]

Wittig Reaction Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol details the reaction of BTPPC with 9-anthraldehyde.[22]

Detailed Methodology:

- Ylide Generation: In a 25 mL Erlenmeyer flask, dissolve 0.87 g of benzyltriphenylphosphonium chloride and 0.50 g of 9-anthraldehyde in 6 mL of N,N-Dimethylformamide (DMF). Stir the mixture vigorously.[22]
- Reaction: While stirring, add approximately 10 drops (0.20 mL) of 50% (w/w) aqueous sodium hydroxide solution dropwise. Continue to stir vigorously for 30 minutes. The mixture will typically change color from yellow to reddish-orange.[22]
- Precipitation: After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and water to precipitate the crude product.[22]
- Isolation and Purification: Collect the yellow solid via vacuum filtration. Recrystallize the crude product from a minimal amount of hot 1-propanol (approx. 4 mL) to obtain the purified product.[22]



Purification of Benzyltriphenylphosphonium Chloride

If required, the compound can be further purified by recrystallization.

Detailed Methodology:

- Wash the crude material with diethyl ether (Et₂O).[3][28]
- Crystallize the washed solid from ethanol (EtOH). The compound forms six-sided plates, often incorporating one molecule of water.[3][28]

Safety and Handling

Benzyltriphenylphosphonium chloride is classified as hazardous.

- Hazards: Fatal if swallowed or inhaled.[7][13][29] Causes serious eye damage and may
 cause respiratory tract irritation.[7][10][13] It is also toxic to aquatic life with long-lasting
 effects.[10][11]
- Precautions: Handle in a well-ventilated area or chemical fume hood.[11][13] Wear
 appropriate personal protective equipment (PPE), including gloves, safety goggles, and
 respiratory protection.[13] Avoid formation of dust.[13]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13]
 Store under an inert atmosphere due to its hygroscopic nature.[5][6]
- Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[3][7]

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